molecular formula C18H22N2O2S B221628 1-Benzyl-4-(benzylsulfonyl)piperazine

1-Benzyl-4-(benzylsulfonyl)piperazine

Cat. No.: B221628
M. Wt: 330.4 g/mol
InChI Key: DYCHURWTNOAGFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-(benzylsulfonyl)piperazine is a piperazine derivative featuring a benzyl group at the 1-position and a benzylsulfonyl group at the 4-position. The benzylsulfonyl moiety is a sulfonamide-based substituent, characterized by its strong electron-withdrawing properties, which influence the compound’s physicochemical behavior, including solubility, metabolic stability, and receptor interactions. Piperazine derivatives are widely studied for their diverse pharmacological profiles, ranging from central nervous system (CNS) modulation to antimicrobial activity.

The sulfonyl group enhances molecular rigidity and may improve binding affinity to targets such as enzymes (e.g., BACE1) or receptors (e.g., 5-HT6) by participating in hydrogen bonding or electrostatic interactions .

Properties

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

1-benzyl-4-benzylsulfonylpiperazine

InChI

InChI=1S/C18H22N2O2S/c21-23(22,16-18-9-5-2-6-10-18)20-13-11-19(12-14-20)15-17-7-3-1-4-8-17/h1-10H,11-16H2

InChI Key

DYCHURWTNOAGFJ-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-Benzyl-4-(benzylsulfonyl)piperazine with structurally related piperazine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Compound Name R1 (Position 1) R4 (Position 4) Molecular Weight (g/mol) Key Properties/Biological Activities References
This compound Benzyl Benzylsulfonyl 356.45 (est.) Potential CNS activity; moderate solubility due to sulfonyl group
1-Benzyl-4-(4-chlorobenzoyl)piperazine (1g) Benzyl 4-Chlorobenzoyl 324.81 Higher solubility (polar carbonyl group); BACE1 inhibitory activity (IC50 ~20 mM)
1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine (7c) Benzhydryl 4-Nitrobenzenesulfonyl 425.48 Antimicrobial activity (vs. B. subtilis); lower solubility due to nitro group
1-Benzyl-4-(3-fluorobenzyl)piperazine Benzyl 3-Fluorobenzyl 282.38 Increased lipophilicity; unconfirmed activity (structural analog for SAR studies)
1-Benzyl-4-methanesulfonyl-piperazine Benzyl Methanesulfonyl 254.35 Higher solubility (smaller sulfonyl group); melting point 158°C
1-Benzyl-4-(4-methanesulfonylphenyl)piperazine Benzyl 4-Methanesulfonylphenyl 330.45 Balanced solubility and lipophilicity; potential kinase modulation

Key Comparisons:

Substituent Effects on Solubility: The benzylsulfonyl group in the target compound reduces solubility compared to smaller sulfonyl groups (e.g., methanesulfonyl in ). Replacing sulfonyl with a carbonyl (e.g., 4-chlorobenzoyl in 1g) increases polarity and solubility but may reduce metabolic stability .

CNS Targets: Piperazines with sulfonyl or indole groups (e.g., 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole) exhibit affinity for 5-HT6 receptors (Ki = 18–916 nM) or BACE1 inhibition (IC50 ~20 mM), suggesting the benzylsulfonyl group could similarly modulate CNS targets .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels routes for 1-benzyl-4-(4-methanesulfonylphenyl)piperazine, involving sulfonylation of 1-benzylpiperazine with benzylsulfonyl chloride .

SAR Insights :

  • Bulkier R1 groups (e.g., benzhydryl in 7c) reduce receptor affinity but enhance antimicrobial activity .
  • Electron-withdrawing groups (e.g., nitro in 7c, sulfonyl in the target compound) improve enzyme inhibition but may reduce cell permeability .

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